Se-DMC

Description

Properties

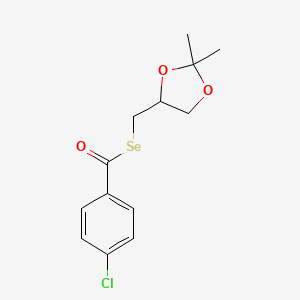

Molecular Formula |

C13H15ClO3Se |

|---|---|

Molecular Weight |

333.68 g/mol |

IUPAC Name |

Se-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-chlorobenzenecarboselenoate |

InChI |

InChI=1S/C13H15ClO3Se/c1-13(2)16-7-11(17-13)8-18-12(15)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3 |

InChI Key |

KURKEPPKABHBNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(O1)C[Se]C(=O)C2=CC=C(C=C2)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Biological Activity of Selenium-Demethoxycurcumin (Se-DMC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of Selenium-Demethoxycurcumin (Se-DMC), a synthetic analogue of demethoxycurcumin incorporating selenium. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates from the synthesis and activity of a closely related curcumin-selenium compound and the known biological effects of demethoxycurcumin. This guide is intended to serve as a foundational resource for researchers interested in the development of novel selenium-containing anticancer agents.

Synthesis of Selenium-Demethoxycurcumin (this compound)

The synthesis of this compound can be approached by adapting methods used for the synthesis of other curcuminoid-selenium compounds. A plausible synthetic route involves the reaction of demethoxycurcumin with a selenium-introducing reagent such as selenium oxychloride (SeOCl₂).[1]

Proposed Synthesis Protocol

This protocol is adapted from the synthesis of a curcumin-selenium compound and should be optimized for demethoxycurcumin.[1]

Materials:

-

Demethoxycurcumin (DMC)

-

Selenium oxychloride (SeOCl₂)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Dissolve demethoxycurcumin in an anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of selenium oxychloride in the same anhydrous solvent to the cooled demethoxycurcumin solution.

-

Allow the reaction mixture to stir at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction carefully with a suitable reagent.

-

Perform an aqueous workup to remove any inorganic byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound using column chromatography on silica gel with an appropriate eluent system.

-

Recrystallize the purified product to obtain this compound in high purity.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its structure and purity. The following analytical techniques are recommended.

Spectroscopic and Chromatographic Methods

Table 1: Analytical Techniques for this compound Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment and confirm the covalent modification of the demethoxycurcumin backbone. | Shifts in the signals of protons adjacent to the site of selenium incorporation. |

| ¹³C NMR | To identify all unique carbon atoms in the molecule and confirm the formation of new carbon-selenium bonds. | Appearance of new signals and shifts in existing signals in the demethoxycurcumin backbone. |

| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized compound and confirm its elemental composition. | A molecular ion peak corresponding to the calculated mass of this compound, showing the characteristic isotopic pattern of selenium. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the synthesized compound and for quantitative analysis. | A single major peak indicating a high-purity compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. | Presence of characteristic vibrational bands for C=O, C=C, C-O, and potentially C-Se bonds. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | To determine the electronic absorption properties of the compound. | Characteristic absorption maxima in the UV-Vis region, which may be shifted compared to the parent demethoxycurcumin. |

Expected Characterization Data

While specific data for this compound is not available, the following table provides the known ¹H and ¹³C NMR chemical shifts for demethoxycurcumin (DMC) in Methanol-d4, which would serve as a reference for interpreting the spectra of this compound.[2]

Table 2: ¹H and ¹³C NMR Data for Demethoxycurcumin (DMC) in Methanol-d4

| ¹H NMR (400 MHz, Methanol-d4) | ¹³C NMR (100 MHz, Methanol-d4) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 7.60 (d, J = 15.9 Hz, 1H) | 184.9 |

| 7.58 (d, J = 15.9 Hz, 1H) | 183.3 |

| 7.32 (d, J = 8.4 Hz, 2H) | 161.3 |

| 7.18 (d, J = 1.9 Hz, 1H) | 149.6 |

| 7.08 (dd, J = 8.2, 1.9 Hz, 1H) | 149.0 |

| 6.85 (d, J = 8.6 Hz, 2H) | 142.1 |

| 6.81 (d, J = 8.2 Hz, 1H) | 141.6 |

| 6.64 (d, J = 15.9 Hz, 1H) | 131.2 |

| 6.62 (d, J = 15.9 Hz, 1H) | 128.0 |

| 5.99 (s, 1H) | 124.0 |

| 3.89 (s, 3H) | 122.3 |

| 116.9 | |

| 116.4 | |

| 111.5 | |

| 101.9 | |

| 56.4 |

Biological Activity of this compound

The incorporation of selenium into the demethoxycurcumin structure is anticipated to modulate its biological activity, particularly its anticancer properties. The following sections outline the expected biological effects based on studies of a curcumin-selenium compound and demethoxycurcumin.

Anticancer Activity

A novel curcumin-selenium compound has demonstrated significant cytotoxic activity against various human cancer cell lines.[1] It is hypothesized that this compound would exhibit similar or enhanced anticancer effects.

Table 3: In Vitro Cytotoxicity of a Curcumin-Selenium Compound (IC₅₀ values in µg/mL)

| Cell Line | IC₅₀ (µg/mL) | Cancer Type |

| BGC823 | 45.71 | Gastric Carcinoma |

| CNE | >100 | Nasopharyngeal Carcinoma |

| HL-60 | 30.09 | Promyelocytic Leukemia |

| KB | 3.18 | Oral Epidermoid Carcinoma |

| LS174T | >100 | Colon Adenocarcinoma |

| PC-3 | 21.76 | Prostate Cancer |

| HELA | 2.54 | Cervical Cancer |

| Data adapted from a study on a curcumin-selenium compound.[1] |

Experimental Protocol for MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and appropriate controls, including vehicle control and a positive control like cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Proposed Signaling Pathways

Demethoxycurcumin has been reported to exert its anticancer effects through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR and apoptosis pathways. It is plausible that this compound would act through similar mechanisms, potentially with enhanced potency.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer. Demethoxycurcumin has been shown to inhibit this pathway.

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. The process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases.

Caption: Proposed induction of apoptosis by this compound.

Conclusion

This compound represents a promising, yet underexplored, candidate for anticancer drug development. This technical guide provides a framework for its synthesis, comprehensive characterization, and biological evaluation based on the available scientific literature for related compounds. Further research is warranted to isolate and characterize this compound, confirm its biological activities, and elucidate its precise mechanisms of action. The information presented herein is intended to catalyze further investigation into this potentially valuable therapeutic agent.

References

An In-depth Technical Guide on the Biological Properties of Selenium Dimethyldithiocarbamate

Disclaimer: Direct experimental data on the biological properties of selenium dimethyldithiocarbamate is notably scarce in publicly available scientific literature. This guide therefore presents an inferred biological profile based on the well-documented activities of its constituent chemical classes: organoselenium compounds and dithiocarbamates. The properties and mechanisms described herein are extrapolated from studies on these related molecules and should be considered hypothetical until validated by direct experimental evidence for selenium dimethyldithiocarbamate.

Executive Summary

Selenium dimethyldithiocarbamate is an organoselenium compound that incorporates the dithiocarbamate moiety. Based on the known biological activities of these two chemical classes, it is postulated that selenium dimethyldithiocarbamate possesses significant potential as an anticancer agent. Its mechanism of action is likely multifaceted, leveraging the pro-oxidant capabilities of selenium to induce reactive oxygen species (ROS) and subsequent apoptosis, combined with the proteasome-inhibiting and metal-chelating properties of dithiocarbamates. This dual-action profile suggests a potential for synergistic cytotoxicity against cancer cells through the induction of oxidative stress, cell cycle arrest, and inhibition of protein degradation pathways essential for tumor survival. This document provides a comprehensive overview of these inferred properties, supported by data from related compounds, detailed experimental protocols for investigation, and visualizations of the key molecular pathways.

Inferred Biological Properties and Mechanism of Action

Dual-Role Redox Activity: Pro-oxidant and Antioxidant Effects

Organoselenium compounds are known for their bimodal, concentration-dependent effects on cellular redox balance. At low concentrations, they can exhibit antioxidant properties by participating in the cellular antioxidant defense system, primarily as components of selenoproteins like glutathione peroxidase. However, at higher, pharmacological concentrations, many organoselenium compounds act as potent pro-oxidants. They can enter redox cycles, reacting with thiols such as glutathione to generate superoxide radicals and other reactive oxygen species (ROS). This accumulation of ROS leads to oxidative stress, a condition that can selectively kill cancer cells, which often have a compromised redox balance compared to normal cells. It is hypothesized that selenium dimethyldithiocarbamate would share this pro-oxidant activity, inducing cytotoxicity in cancer cells through overwhelming oxidative damage.

Anticancer Activity

The anticancer potential of selenium dimethyldithiocarbamate is inferred from the established activities of both organoselenium compounds and dithiocarbamates.

-

Induction of Apoptosis: A primary mechanism by which selenium compounds and dithiocarbamates exert their anticancer effects is through the induction of apoptosis (programmed cell death). This is often triggered by the generation of ROS, which can damage mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade. Dithiocarbamates, particularly when complexed with metals like copper, are also potent inducers of apoptosis.[1][2] The combination of these two moieties in one molecule could lead to a robust apoptotic response.

-

Cell Cycle Arrest: Many organoselenium compounds have been shown to inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints, most commonly the G1/S or G2/M phase.[3][4][5] This prevents cancer cells from dividing and propagating. Thiuram disulfides, the reactive metabolites of dithiocarbamates, have also been shown to induce G1/S arrest.

-

Proteasome Inhibition: Dithiocarbamates are well-documented inhibitors of the ubiquitin-proteasome system (UPS). The proteasome is a cellular machine responsible for degrading damaged or unnecessary proteins, including those that regulate cell division and survival. By inhibiting the proteasome, dithiocarbamates cause an accumulation of these regulatory proteins, which can trigger apoptosis and cell death. This activity is often enhanced by the chelation of intracellular metals like copper.

Data Presentation: Cytotoxicity of Related Compounds

Direct IC50 values for selenium dimethyldithiocarbamate are not available. The following tables summarize the cytotoxic activities of various organoselenium and dithiocarbamate compounds against a range of human cancer cell lines to provide a comparative context for its potential potency.

Table 1: IC50 Values of Representative Organoselenium Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Methylseleninic Acid | MCF-7 (Breast) | 2.6 | |

| Methylseleninic Acid | PANC-1 (Pancreatic) | 2.0 | |

| Methylseleninic Acid | PC-3 (Prostate) | 8.4 | |

| Diselenide Compound 34 | Caco2 (Colon) | 3.9 | |

| Diselenide Compound 34 | BGC-823 (Gastric) | 8.3 | |

| Diselenide Compound 34 | MCF-7 (Breast) | 6.8 | |

| Diselenide Compound 34 | PC-3 (Prostate) | 6.6 | |

| Selenourea Compound 42 | HCT116 (Colon) | 0.7 - 2.5 | |

| Selenourea Compound 42 | A549 (Lung) | 0.7 - 6.6 | |

| Selenourea Compound 42 | DU145 (Prostate) | 0.7 - 6.6 |

Table 2: IC50 Values of Representative Dithiocarbamate Compounds

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Cu(II)cysteine dithiocarbamate | MCF-7 (Breast) | 639.35 | |

| Cu(II)isoleucine dithiocarbamate | MCF-7 (Breast) | 98.17 | |

| Zn(II) dithiocarbamate complex | Hela (Cervical) | 45.6 | |

| Zn(II) dithiocarbamate complex | HepG2 (Liver) | 37.7 | |

| Zn(II) dithiocarbamate complex | MCF-7 (Breast) | 29.9 |

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the inferred biological properties of a compound like selenium dimethyldithiocarbamate.

Cytotoxicity Assessment by MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to detect intracellular ROS.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay. Include a positive control (e.g., H₂O₂) and a negative control.

-

DCFH-DA Loading: After treatment, wash the cells with PBS and incubate them with 10-25 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30-60 minutes at 37°C in the dark.

-

Signal Detection: DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cells to ~70% confluency and treat with the test compound for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.

Detection of Apoptosis Markers by Western Blot

This technique detects specific proteins involved in the apoptotic cascade.

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific binding. Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH. An increase in the ratio of cleaved Caspase-3/pro-Caspase-3 or Bax/Bcl-2 indicates the induction of apoptosis.

Mandatory Visualizations

References

- 1. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dithiocarbamates induce apoptosis in thymocytes by raising the intracellular level of redox-active copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel organoselenium compound induces cell cycle arrest and apoptosis in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Selenium speciation-dependent cancer radiosensitization by induction of G2/M cell cycle arrest and apoptosis [frontiersin.org]

- 5. Cell cycle arrest biomarkers in human lung cancer cells after treatment with selenium in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Se-Methyl-L-selenocysteine (SeMC): A Comprehensive Technical Guide on its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Se-Methyl-L-selenocysteine (SeMC), a naturally occurring organoselenium compound found in several plants, has emerged as a promising candidate in oncology research. Extensive preclinical studies have demonstrated its potential as both a chemopreventive and therapeutic agent. This technical guide provides an in-depth overview of the current understanding of SeMC, focusing on its mechanism of action, preclinical efficacy, and the methodologies used to evaluate its therapeutic potential. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

Selenium is an essential trace element with a well-documented role in human health, primarily through its incorporation into selenoproteins that are vital for antioxidant defense and various metabolic processes.[1] Among the various forms of selenium, organoselenium compounds have garnered significant attention for their potential anticancer properties and favorable safety profiles.[1] Se-Methyl-L-selenocysteine (SeMC), in particular, stands out due to its efficient conversion to the active metabolite methylselenol, which is believed to be a key mediator of its anticancer effects.[1] This guide synthesizes the existing preclinical data on SeMC, offering a technical resource for researchers in the field of oncology drug development.

Mechanism of Action

The anticancer activity of SeMC is multifaceted, involving the modulation of several critical cellular signaling pathways. A primary mechanism involves the induction of reactive oxygen species (ROS), which can trigger apoptotic cell death in cancer cells.[2] Furthermore, SeMC has been shown to interfere with key survival pathways, most notably the PI3K/Akt/mTOR signaling cascade.

Induction of Apoptosis and Cell Cycle Arrest

SeMC has been demonstrated to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2] Treatment with SeMC leads to the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins. In non-small cell lung cancer (NSCLC) cells, SeMC was found to arrest the cell cycle at the G0/G1 phase.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers. SeMC has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and downstream effectors. This inhibition contributes to the observed reduction in cancer cell proliferation and survival.

Preclinical Efficacy

The anticancer potential of SeMC has been evaluated in a range of preclinical models, including various cancer cell lines and animal tumor models.

In Vitro Studies

SeMC has demonstrated cytotoxic and anti-proliferative effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| COLO 205 | Human Colon Adenocarcinoma | ~200 (for 80% apoptosis) | 24 | |

| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but significant inhibition at 50-200 µM | Not specified | |

| 95D | Non-Small Cell Lung Cancer | Not explicitly stated, but significant inhibition at 50-200 µM | Not specified |

In Vivo Studies

Animal studies have provided further evidence for the anticancer efficacy of SeMC. In a mouse xenograft model of non-small cell lung cancer, SeMC significantly curtailed tumor growth. Furthermore, SeMC has been shown to potentiate the antitumor activity of conventional chemotherapeutic agents like docetaxel, irinotecan, cisplatin, and oxaliplatin in various animal models, while also offering protection against chemotherapy-induced toxicities.

Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cancer cells (e.g., A549, 95D) in 96-well plates at a density of 5 x 10³ cells per well and culture overnight.

-

Treatment: Treat the cells with varying concentrations of SeMC (e.g., 0, 50, 100, 200 µM) for 24, 48, or 72 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Flow Cytometry)

-

Cell Treatment: Treat cancer cells with SeMC at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive).

Western Blot Analysis

-

Protein Extraction: Lyse SeMC-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomization and Treatment: Randomize mice into control and treatment groups. Administer SeMC (e.g., via oral gavage) or vehicle control daily.

-

Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume (Volume = 0.5 x length x width²).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blot).

Pharmacokinetics and Safety

A single-dose pharmacokinetic study in men showed that SeMC is absorbed from the gastrointestinal tract and that plasma selenium levels increase with the dose. Preclinical studies have indicated that SeMC has a favorable safety profile and can even protect against the toxicity of conventional chemotherapies.

Conclusion and Future Directions

Se-Methyl-L-selenocysteine has demonstrated significant potential as an anticancer agent in a variety of preclinical models. Its ability to induce apoptosis, arrest the cell cycle, and inhibit critical survival pathways like the PI3K/Akt/mTOR cascade, coupled with a favorable safety profile, makes it a compelling candidate for further development. Future research should focus on elucidating the complete spectrum of its molecular targets, optimizing its therapeutic efficacy in combination with other anticancer agents, and ultimately, translating these promising preclinical findings into well-designed clinical trials to evaluate its safety and efficacy in cancer patients.

References

- 1. Methylselenocysteine - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Se-methylselenocysteine inhibits the progression of non-small cell lung cancer via ROS-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to a Novel Curcumin-Selenium Compound: Synthesis, Characterization, and Preclinical Anticancer Evaluation

Disclaimer: The compound "Se-DMC" (Seleno-demethylcurcumin) is not a widely recognized or formally designated chemical entity in publicly available scientific literature. This technical guide is based on the synthesis and evaluation of a novel curcumin-selenium compound, which represents the closest available information to the user's request. For the purpose of this guide, we will refer to this novel entity as Cur-Se. This document is intended for researchers, scientists, and drug development professionals.

Introduction and Discovery

The exploration of natural product scaffolds for the development of new therapeutic agents is a cornerstone of medicinal chemistry. Curcumin, a diarylheptanoid derived from the rhizome of Curcuma longa, has attracted significant attention for its pleiotropic pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, its clinical utility is hampered by poor bioavailability and rapid metabolism.

Demethylcurcumin (DMC), a natural analog of curcumin, also exhibits biological activities. The incorporation of selenium, an essential trace element with known chemopreventive and antioxidant properties, into organic molecules is a promising strategy to enhance their therapeutic potential. Organoselenium compounds have been shown to possess a wide range of biological activities, including potent anticancer effects.

The concept of a seleno-derivative of a curcuminoid, such as demethylcurcumin, aims to synergize the therapeutic benefits of both parent moieties. While a specific compound named "this compound" is not documented, a novel curcumin-selenium compound (herein referred to as Cur-Se) has been synthesized and evaluated for its antitumor activity, marking a significant step in the development of new selenium-containing anticancer agents.[1][2]

Synthesis and Characterization of Cur-Se

The synthesis of Cur-Se represents a novel approach to modifying the curcumin scaffold to enhance its biological activity.

Synthesis

A novel organoselenium compound was synthesized from curcumin and selenyl chloride (SeOCl₂).[1][2] While the detailed reaction conditions are not publicly available, a plausible synthetic route is proposed based on the known reactivity of curcumin and organoselenium chemistry.

Experimental Workflow: Synthesis of Cur-Se

Caption: A generalized workflow for the synthesis of the Cur-Se compound.

Characterization

The structure of the newly synthesized Cur-Se compound was confirmed using a suite of spectroscopic techniques.[1]

Table 1: Spectroscopic Characterization of Cur-Se

| Technique | Purpose |

| UV-Vis Spectroscopy | To determine the electronic absorption properties of the compound. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| ¹H-NMR Spectroscopy | To determine the proton environment in the molecule. |

| ¹³C-NMR Spectroscopy | To determine the carbon skeleton of the molecule. |

| Hydride Generator Atomic Absorbance Spectrometry | To determine the selenium content of the compound. |

Preclinical Evaluation of Anticancer Activity

The in vitro anticancer activity of the Cur-Se compound was evaluated against a panel of human cancer cell lines using the MTT assay.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the Cur-Se compound, curcumin, and a positive control (e.g., cisplatin) for a specified period (e.g., 48 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Experimental Workflow: MTT Assay

Caption: A step-by-step workflow for the MTT cell viability assay.

In Vitro Anticancer Activity

The Cur-Se compound exhibited significant cytotoxic activity against several human cancer cell lines. The IC₅₀ values are summarized in the table below.

Table 2: IC₅₀ Values of Cur-Se Compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | Cur-Se IC₅₀ (mg/L) |

| BGC823 | Gastric Carcinoma | 45.71 |

| CNE | Nasopharyngeal Carcinoma | >100 |

| HL-60 | Promyelocytic Leukemia | 30.09 |

| KB | Oral Epidermoid Carcinoma | 3.18 |

| LS174T | Colorectal Adenocarcinoma | >100 |

| PC-3 | Prostate Cancer | 21.76 |

| HELA | Cervical Cancer | 2.54 |

Data extracted from "Studies on Synthesis and Antitumor Activity of a Curcumin-Selenium Compound".

The results indicate that the Cur-Se compound has potent anticancer activity, particularly against KB and HELA cells, with IC₅₀ values in the low mg/L range.

Putative Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of the Cur-Se compound have not been fully elucidated. However, based on the known activities of curcumin and organoselenium compounds, several signaling pathways are likely to be involved.

Curcumin is known to modulate multiple signaling pathways, including:

-

NF-κB Pathway: Inhibition of NF-κB activation, a key regulator of inflammation and cell survival.

-

MAPK Pathway: Modulation of MAP kinases such as ERK, JNK, and p38.

-

PI3K/Akt/mTOR Pathway: Inhibition of this critical cell survival and proliferation pathway.

-

Apoptotic Pathways: Induction of apoptosis through the regulation of Bcl-2 family proteins and caspases.

Organoselenium compounds are known to exert their anticancer effects through:

-

Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) to induce cancer cell apoptosis.

-

Inhibition of Angiogenesis: Suppression of new blood vessel formation.

-

Modulation of Kinase Signaling: Inhibition of various protein kinases involved in cancer progression.

Proposed Signaling Pathways for Cur-Se

Caption: Putative signaling pathways modulated by the Cur-Se compound.

Conclusion and Future Directions

The synthesis and preclinical evaluation of a novel curcumin-selenium compound demonstrate a promising strategy for the development of new anticancer agents. The Cur-Se compound exhibits potent in vitro cytotoxicity against a range of human cancer cell lines.

Future research should focus on:

-

Detailed Structural Elucidation: Comprehensive spectroscopic analysis to confirm the precise chemical structure of the Cur-Se compound.

-

Mechanism of Action Studies: In-depth investigation of the specific signaling pathways modulated by the compound.

-

In Vivo Efficacy and Toxicity: Evaluation of the antitumor efficacy and safety profile of the Cur-Se compound in animal models.

-

Development of Analogs: Synthesis and evaluation of a library of seleno-curcuminoid analogs to establish structure-activity relationships and optimize for potency and selectivity.

This line of research holds significant promise for the development of a new class of anticancer drugs derived from natural product scaffolds.

References

An In-depth Technical Guide to Se-DMC: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental protocols, complete quantitative data, and specific signaling pathway diagrams for Se-DMC (Se-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl] 4-Chlorobenzoselenolate) are primarily detailed in a key research paper by Wilhelm EA, et al., published in ACS Chemical Neuroscience in 2021. Despite extensive searches, the full text of this publication, including its supplementary materials, could not be accessed. Consequently, this guide provides a comprehensive overview based on available information and general chemical principles, but lacks the specific experimental data and protocols from the primary source.

Introduction

This compound, chemically known as Se-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl] 4-Chlorobenzoselenolate, is an organoselenium compound that has demonstrated significant potential as a therapeutic agent. Research has indicated its ability to attenuate inflammatory responses, nociception, and neurobehavioral deficits, particularly in the context of rheumatoid arthritis models. Its unique chemical structure, combining a selenium-containing moiety with a dioxolane ring, is believed to be central to its biological activity. This document aims to provide a detailed overview of the chemical structure and known properties of this compound.

Chemical Structure

The chemical structure of this compound is characterized by a selenobenzoate core linked to a protected glycerol derivative.

Molecular Formula: C₁₃H₁₅ClO₃Se

Structure:

Key Structural Features:

-

4-Chlorobenzoselenolate: This aromatic selenium-containing portion is a key feature. Organoselenium compounds are known for their antioxidant and anti-inflammatory properties. The chlorine atom on the benzene ring can influence the molecule's electronic properties and its interactions with biological targets.

-

(2,2-Dimethyl-1,3-dioxolane-4-yl)methyl moiety: This group is a protected form of a glycerol backbone. The dioxolane ring acts as a protecting group for the diol functionality of glycerol. This part of the molecule can influence its solubility, stability, and pharmacokinetic properties. The stereochemistry of this moiety may also play a role in its biological activity.

Physicochemical Properties

Specific quantitative physicochemical data for this compound from the primary literature is unavailable at this time. However, based on its structure, the following general properties can be inferred:

| Property | Inferred Characteristic |

| Appearance | Likely a solid at room temperature. |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dichloromethane. The presence of the polar dioxolane and selenobenzoate groups may impart some polarity. |

| Stability | Organoselenium compounds can be sensitive to oxidation and light. It should be stored under inert atmosphere and protected from light. The dioxolane group is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions. |

| Reactivity | The selenium atom is the most likely site for chemical reactions, including oxidation and acting as a nucleophile. The ester-like selenoester bond could be susceptible to hydrolysis. |

Synthesis

While the specific, detailed experimental protocol for the synthesis of this compound from the primary reference is not available, a plausible synthetic route can be proposed based on general organic chemistry principles.

A potential logical workflow for the synthesis of this compound is outlined below.

Caption: A potential synthetic pathway for this compound.

Proposed Synthetic Steps:

-

Preparation of 4-chlorobenzoselenol: 4-Chlorobenzoic acid could be converted to the corresponding acyl chloride, which is then reacted with a selenium source (e.g., sodium hydrogen selenide) or a multi-step reduction and selenation process to yield 4-chlorobenzoselenol.

-

Functionalization of the Dioxolane Moiety: The starting material, (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol (also known as (S)-(+)-solketal), is commercially available. The primary hydroxyl group would be activated to create a good leaving group, for instance, by converting it to a tosylate or a halide.

-

Nucleophilic Substitution: The 4-chlorobenzoselenol, likely deprotonated to the selenolate anion with a base, would then act as a nucleophile, displacing the leaving group on the functionalized dioxolane moiety in an Sₙ2 reaction to form the final this compound product.

-

Purification: The final product would be purified using standard techniques such as column chromatography.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit significant anti-inflammatory, analgesic, and neuroprotective effects in a mouse model of rheumatoid arthritis. The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways.

Anti-inflammatory Mechanism

The anti-inflammatory effects of this compound are likely mediated through the inhibition of pro-inflammatory signaling cascades. A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. It is hypothesized that this compound exerts its anti-inflammatory effect by inhibiting a key step in this pathway, possibly the activation of the IKK complex, thereby preventing the downstream production of inflammatory mediators.

Experimental Protocols

Due to the inability to access the primary research article, detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound cannot be provided. However, a general outline of the types of experiments that would have been conducted is presented below.

Caption: General experimental workflow for the evaluation of this compound.

Typical Methodologies would include:

-

Chemical Synthesis and Characterization:

-

Standard organic synthesis techniques for the preparation of this compound.

-

Purification by flash column chromatography.

-

Structural elucidation using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction could be used for unambiguous structure determination.

-

-

In Vitro Anti-inflammatory Assays:

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages would be cultured.

-

Inflammatory Challenge: Cells would be pre-treated with various concentrations of this compound followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Cytokine Quantification: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant would be measured using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Western Blotting: To investigate the effect on signaling pathways, protein levels of key components of the NF-κB pathway (e.g., phosphorylated IκBα, nuclear p65) would be analyzed by Western blotting.

-

-

In Vivo Models of Rheumatoid Arthritis:

-

Induction of Arthritis: Arthritis would be induced in mice, for example, by injecting Complete Freund's Adjuvant (CFA) into the paw.

-

Drug Administration: this compound would be administered to the animals, likely via oral gavage or intraperitoneal injection, at various doses.

-

Assessment of Nociception: Pain sensitivity would be measured using tests such as the von Frey filament test (for mechanical allodynia) and the hot plate test (for thermal hyperalgesia).

-

Assessment of Inflammation: Paw edema would be measured using a plethysmometer.

-

Behavioral Analysis: Anxiety-like behaviors, which can be associated with chronic pain, might be assessed using tests like the elevated plus-maze or open field test.

-

Biochemical Analysis: At the end of the study, tissues (e.g., paw, spinal cord, brain) would be collected to measure levels of inflammatory markers.

-

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of inflammatory conditions such as rheumatoid arthritis. Its unique chemical structure, featuring an organoselenium moiety, is likely responsible for its potent anti-inflammatory and analgesic properties, which are putatively mediated through the inhibition of the NF-κB signaling pathway.

For a complete and detailed understanding, including precise quantitative data and detailed experimental protocols, access to the primary research publication by Wilhelm et al. is essential. Future research should focus on elucidating the precise molecular targets of this compound, its pharmacokinetic and toxicological profile, and its efficacy in other models of inflammatory disease. The development of more efficient and scalable synthetic routes will also be crucial for its potential translation into a clinical setting.

Se-DMC (L-Se-methylselenocysteine): A Comprehensive Technical Guide on its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Se-methylselenocysteine (Se-DMC) is an organoselenium compound that has garnered significant interest for its potential chemopreventive properties. As with any compound intended for therapeutic or supplementary use, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides an in-depth overview of the current knowledge regarding the toxicology of this compound, compiling data from preclinical studies. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Metabolism of this compound

The biological effects of this compound are largely attributed to its primary metabolite, methylselenol (CH₃SeH). This compound is metabolized by the enzyme β-lyase, which cleaves the molecule to produce methylselenol, pyruvate, and ammonia. Methylselenol is a volatile and highly reactive species believed to be the active form of selenium responsible for both its anticancer and toxic effects.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance that occur within a short time after administration of a single dose.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

Quantitative Data: Acute Toxicity of this compound

| Species | Route | LD50 | Reference |

| Mice | Oral | ~11 mg/kg body weight | [1] |

Note: The LD50 value provides a measure of the acute lethal toxicity of a substance.

Subchronic Toxicity

Subchronic toxicity studies evaluate the adverse effects of a substance after repeated or continuous administration for up to 90 days.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents (Similar to OECD Guideline 407)

Quantitative Data: Subchronic Oral Toxicity of this compound

| Species | Duration | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Observed Effects | Reference |

| CD Rats | 28 days | 0, 0.5, 1.0, 2.0 | <0.5 | Dose-related hepatomegaly, mild anemia, thrombocytopenia, elevated liver enzymes (high dose females), hepatocellular degeneration, arrested spermatogenesis (high dose males), atrophy of corpora lutea. | |

| Beagle Dogs | 28 days | 0, 0.15, 0.3, 0.6 | <0.15 | Mild anemia, liver lesions (peliosis, vacuolar degeneration, midzonal necrosis). |

NOAEL (No-Observed-Adverse-Effect Level): The highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

Genotoxicity

Genotoxicity assays are used to identify substances that can cause damage to DNA and chromosomes.

Experimental Protocols

1. Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test evaluates the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.

2. In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This in vivo assay assesses chromosomal damage or damage to the mitotic apparatus. The test substance is administered to rodents, and bone marrow or peripheral blood is analyzed for the presence of micronuclei in erythrocytes. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals is an indication of genotoxicity.

Genotoxicity Profile of this compound

Studies have indicated that this compound is not genotoxic. A battery of toxicological tests, including genotoxicity assays, showed no genotoxic effects at supranutritional levels.

Organ-Specific Toxicity

The primary target organ for this compound toxicity appears to be the liver.

-

Hepatotoxicity: In subchronic studies with rats, dose-related hepatomegaly and hepatocellular degeneration were observed. Similarly, in beagle dogs, liver lesions including peliosis, vacuolar degeneration, and midzonal necrosis were reported.

-

Hematological Effects: Mild anemia was observed in both rats and dogs at higher doses in subchronic studies. Thrombocytopenia was also noted in high-dose female rats.

-

Reproductive System: In male rats, arrested spermatogenesis was observed at the high dose in a 28-day study. In females, atrophy of the corpora lutea was seen in the middle and high dose groups.

Reproductive and Developmental Toxicity

There is a notable lack of specific studies investigating the reproductive and developmental toxicity of this compound. The findings of arrested spermatogenesis and atrophy of corpora lutea in subchronic studies suggest a potential for reproductive toxicity, but dedicated studies following guidelines such as OECD 421 (Reproduction/Developmental Toxicity Screening Test) or OECD 414 (Prenatal Developmental Toxicity Study) are needed to fully characterize these risks.

Potential Signaling Pathway for Methylselenol-Induced Toxicity

The toxicity of this compound is mediated by its metabolite, methylselenol. While the precise signaling pathways for its toxicity are not fully elucidated in mammalian cells, it is hypothesized that at high concentrations, methylselenol can induce oxidative stress through the generation of reactive oxygen species (ROS). This can lead to cellular damage, including lipid peroxidation, protein damage, and DNA damage, ultimately triggering apoptosis or necrosis.

Conclusion

This compound exhibits a toxicity profile characterized primarily by hepatotoxicity and some hematological and reproductive system effects at higher doses in subchronic studies. Its acute oral toxicity is moderate. Importantly, this compound does not appear to be genotoxic. The toxicity of this compound is linked to its metabolite, methylselenol. While the current data provides a good foundation for the safety assessment of this compound, further studies, particularly on reproductive and developmental toxicity, are warranted to establish a complete and comprehensive safety profile for this promising chemopreventive agent. Researchers and drug development professionals should consider these findings in the design of future preclinical and clinical studies.

References

The Pivotal Role of Selenium in the Anticancer Activity of Selenodihydromethylcurcumin (Se-DMC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium, an essential trace element, has garnered significant attention in cancer research for its chemopreventive and therapeutic properties.[1][2] Its incorporation into organic molecules represents a promising strategy in drug design to enhance efficacy and modulate biological activity. This technical guide delves into the integral role of selenium in the anticancer activity of Selenodihydromethylcurcumin (Se-DMC), a synthetic organoselenium compound derived from curcumin. While direct comparative studies on this compound versus its non-selenium analog are limited in the available literature, this guide elucidates the core mechanisms through which the selenium moiety is anticipated to potentiate the anticancer effects of the curcuminoid scaffold. The primary focus lies on the inhibition of the thioredoxin reductase system, the induction of oxidative stress, and the modulation of key signaling pathways culminating in apoptosis.

The central hypothesis is that the selenium atom in this compound acts as a potent electrophile, targeting the selenocysteine residue in the active site of thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis that is often overexpressed in cancer cells.[2][3] This irreversible inhibition is expected to be more efficient than that of its sulfur-containing or non-chalcogen counterparts, leading to a more robust disruption of the cancer cell's antioxidant defense system, ultimately inducing apoptosis. This guide will provide a comprehensive overview of the current understanding, supported by data from related curcuminoid and organoselenium compounds, detailed experimental methodologies, and visual representations of the implicated molecular pathways.

Quantitative Data on the Anticancer Activity of Curcuminoids and Organoselenium Compounds

Table 1: IC50 Values of Curcumin and its Analogs in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Curcumin | MCF-7 | Breast Cancer | 10.0 - 20.0 | [4] |

| Curcumin | MDA-MB-231 | Breast Cancer | 15.0 - 25.0 | |

| Curcumin | A549 | Lung Cancer | ~33.0 | |

| Curcumin | HCT116 | Colon Cancer | 10.03 | |

| Dimethoxycurcumin (DMC) | HCT116 | Colon Cancer | >50 | |

| DMC-BH | HCT116 | Colon Cancer | 5.0 | |

| Curcumin Analog 3b | MCF-7 | Breast Cancer | 4.95 | |

| Curcumin Analog 3g | MCF-7 | Breast Cancer | 0.61 |

Table 2: Anticancer Activity of Selected Organoselenium Compounds

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Methylseleninic Acid | PC-3 | Prostate Cancer | 10.0 | |

| Selenomethionine | U87MG | Glioblastoma | ~100.0 | |

| Diphenyl Diselenide | HeLa | Cervical Cancer | ~5.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's anticancer activity.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and DMC as a control) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Thioredoxin Reductase (TrxR) Inhibition Assay

This assay determines the inhibitory effect of this compound on TrxR activity.

-

Enzyme and Substrate Preparation: Use a commercially available Thioredoxin Reductase Assay Kit. Prepare the assay buffer, NADPH, and DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) solutions as per the manufacturer's instructions.

-

Inhibition Reaction: In a 96-well plate, add the assay buffer, NADPH, and the purified TrxR enzyme. Add varying concentrations of this compound (and a known TrxR inhibitor as a positive control). Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

-

Colorimetric Reaction: Initiate the reaction by adding DTNB to each well.

-

Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the TrxR activity.

-

Data Analysis: Calculate the percentage of TrxR inhibition for each concentration of this compound and determine the IC50 value for TrxR inhibition.

Reactive Oxygen Species (ROS) Detection

This protocol measures the intracellular generation of ROS induced by this compound.

-

Cell Seeding and Treatment: Seed cancer cells in a 6-well plate or on glass coverslips and treat with this compound for various time points.

-

Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Analysis:

-

Fluorescence Microscopy: Wash the cells with PBS and mount the coverslips on microscope slides. Observe the fluorescence using a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer.

-

-

Data Analysis: Quantify the fluorescence intensity to determine the relative increase in ROS levels in this compound-treated cells compared to control cells.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression of key proteins involved in the apoptotic pathway.

-

Cell Lysis: Treat cancer cells with this compound for the desired time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound is hypothesized to be a multi-faceted process involving the inhibition of TrxR, induction of ROS-mediated oxidative stress, and modulation of critical signaling pathways that regulate cell survival and apoptosis.

Inhibition of Thioredoxin Reductase and Induction of Oxidative Stress

The primary mechanism by which selenium-containing compounds, including likely this compound, exert their anticancer effects is through the potent inhibition of thioredoxin reductase (TrxR). TrxR is a key selenoenzyme in the thioredoxin system, which is crucial for maintaining cellular redox balance and is often upregulated in cancer cells to cope with increased oxidative stress. The selenium atom in this compound is expected to act as a soft electrophile, forming a covalent bond with the selenocysteine residue in the active site of TrxR, leading to irreversible inhibition. This disrupts the entire thioredoxin system, leading to an accumulation of reactive oxygen species (ROS) and a shift in the cellular redox state towards pro-oxidative conditions, which preferentially triggers apoptosis in cancer cells.

Caption: Inhibition of Thioredoxin Reductase by this compound leading to ROS-induced apoptosis.

Induction of the Intrinsic Apoptotic Pathway

The excessive generation of ROS, a consequence of TrxR inhibition, leads to mitochondrial dysfunction. This is a critical step in the induction of the intrinsic pathway of apoptosis. ROS can cause damage to the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

Caption: this compound-induced intrinsic apoptosis via ROS-mediated mitochondrial pathway.

Modulation of PI3K/Akt and MAPK Signaling Pathways

Curcumin and its analogs are known to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways. These pathways are critical for cell survival, proliferation, and resistance to apoptosis. It is plausible that this compound also targets these pathways. By inhibiting the PI3K/Akt pathway, this compound could suppress the pro-survival signals and promote apoptosis. Similarly, modulation of the MAPK pathway, which can have dual roles in cancer, could contribute to the anticancer effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Curcumin and Its New Derivatives: Correlation between Cytotoxicity against Breast Cancer Cell Lines, Degradation of PTP1B Phosphatase and ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

Preliminary In Vitro Studies of Selenium-Demethoxycurcumin (Se-DMC): A Technical Guide

Introduction

Demethoxycurcumin (DMC), a natural analog of curcumin, has demonstrated various biological activities, including anti-inflammatory and antitumor properties. The incorporation of selenium, an essential trace element with known anticancer properties, into the curcuminoid structure is a promising strategy to enhance therapeutic efficacy. This technical guide provides an in-depth overview of the preliminary in vitro evaluation of these selenium-containing curcuminoid compounds, focusing on their effects on cancer cell viability, apoptosis, cell cycle, and the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of selenium-curcumin compounds on various cancer cell lines as reported in preclinical in vitro studies.

Table 1: IC50 Values of Curcumin-Selenium Nanoparticles in Cancer Cell Lines

| Cell Line | Compound | Incubation Time (h) | IC50 (µg/mL) |

| HeLa | Curcumin-Selenium Nanoparticles | 24 | 10.4 |

| S180 | Curcumin-Selenium Nanoparticles | 48 | Not Specified |

| HCT116 | Curcumin-Selenium Nanoparticles | Not Specified | Most Effective |

| HepG2 | Selenium Nanoparticles | Not Specified | 4.5 |

| SW480 | Selenium Nanoparticles | Not Specified | 3.9 |

Table 2: Antioxidant Activity of Curcumin-Selenium Nanoparticles

| Assay | Concentration (µg/mL) | Radical Scavenging Rate (%) |

| DPPH | 2 | 9.1 ± 1.0 |

| DPPH | 5 | 19.2 ± 1.1 |

| DPPH | 10 | 31.4 ± 1.2 |

| ABTS | Not Specified | Significantly Higher than Curcumin |

Core Experimental Protocols

This section details the standard methodologies for key in vitro experiments relevant to the study of Se-DMC.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound or related compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of the test compound (this compound) and a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound or related compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound for the desired time.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in 500 µL of PBS.

-

Add 5 µL of RNase A and incubate at 37°C for 30 minutes.

-

Add 10 µL of Propidium Iodide and incubate in the dark for 15 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample.

Materials:

-

Cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bax, Bcl-2, p53, Akt, NF-κB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and untreated cells with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein samples by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Reactive Oxygen Species (ROS) Detection

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

96-well black plates

-

Cancer cell lines

-

This compound or related compound

-

DCFH-DA (10 µM in serum-free medium)

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a 96-well black plate.

-

Treat cells with the test compound.

-

Remove the medium and wash the cells with PBS.

-

Add 100 µL of DCFH-DA solution to each well and incubate at 37°C for 30 minutes in the dark.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Visualizations: Signaling Pathways and Workflows

Experimental Workflow for In Vitro Evaluation

Caption: General workflow for the in vitro assessment of this compound.

ROS-Mediated p53 Signaling Pathway

Caption: ROS-mediated activation of the p53 apoptotic pathway by this compound.

Akt/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the pro-survival Akt/mTOR pathway by this compound.

NF-κB Signaling Pathway Inhibition

Caption: this compound-mediated inhibition of the NF-κB signaling pathway.

In-depth Technical Guide: Exploring the Antioxidant Potential of Se-DMC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant potential of Se-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl] 4-Chlorobenzoselenolate (Se-DMC), a novel organoselenium compound. Emerging evidence suggests that this compound exhibits significant antioxidant properties, primarily through the modulation of endogenous antioxidant defense systems. This document details the current understanding of its mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing its antioxidant capacity, and visualizes the involved signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antioxidant therapeutics.

Introduction

Organoselenium compounds have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including potent antioxidant effects. Selenium, an essential trace element, is a key component of several antioxidant enzymes, most notably glutathione peroxidases (GPxs) and thioredoxin reductases (TrxRs). These enzymes play a critical role in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage implicated in a wide range of pathologies, including inflammatory diseases, neurodegenerative disorders, and cancer.

This compound is a synthetic organoselenium compound that combines the structural features of a chalcone backbone with a selenium moiety. Chalcones are a class of natural and synthetic compounds known for their broad spectrum of biological activities, including antioxidant and anti-inflammatory properties. The incorporation of selenium into the chalcone scaffold is a strategic approach to enhance its antioxidant potential, leveraging the redox properties of selenium.

Preclinical evidence indicates that this compound effectively mitigates oxidative stress. In a murine model of rheumatoid arthritis, administration of this compound led to a significant reduction in paw reactive species levels and the restoration of superoxide dismutase (SOD) activity, a key endogenous antioxidant enzyme. These findings underscore the therapeutic potential of this compound as a modulator of cellular redox status.

Mechanism of Action

The antioxidant activity of this compound is believed to be multifactorial, involving both direct ROS scavenging and the modulation of cellular antioxidant defense pathways.

Direct Radical Scavenging

While not yet definitively quantified for this compound, many organoselenium compounds and chalcones possess inherent radical scavenging capabilities. The selenium atom can directly interact with and neutralize various ROS. The chalcone scaffold, with its α,β-unsaturated ketone system, can also participate in redox reactions.

Modulation of the Nrf2-Keap1 Signaling Pathway

A primary proposed mechanism for the antioxidant effect of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Electrophilic compounds, such as chalcones and certain selenium compounds, can react with specific cysteine residues on Keap1.[1] This modification induces a conformational change in Keap1, leading to the dissociation of Nrf2.[1] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[3] This binding initiates the transcription of a suite of cytoprotective proteins, including:

-

Antioxidant Enzymes: Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Heme Oxygenase-1 (HO-1).

-

Enzymes involved in Glutathione (GSH) synthesis and regeneration: Glutamate-cysteine ligase (GCL) and Glutathione Reductase (GR).

-

Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1).

By upregulating these protective genes, this compound can enhance the cell's intrinsic capacity to counteract oxidative stress.

Quantitative Data on Antioxidant Activity

The following table summarizes the key quantitative findings from a preclinical study evaluating the antioxidant effects of this compound in a complete Freund's adjuvant (CFA)-induced model of rheumatoid arthritis in mice.

| Parameter Measured | Treatment Group | Result | Fold Change/Percentage Change | Statistical Significance |

| Paw Reactive Species Levels | CFA Control | Increased | - | - |

| This compound (5 mg/kg) | Reduced | Statistically significant reduction compared to CFA control | p < 0.05 | |

| Superoxide Dismutase (SOD) Activity in Paw | CFA Control | Decreased | - | - |

| This compound (5 mg/kg) | Restored | Statistically significant increase compared to CFA control | p < 0.05 | |

| Superoxide Dismutase (SOD) Activity in Hippocampus | CFA Control | Decreased | - | - |

| This compound (5 mg/kg) | Restored | Statistically significant increase compared to CFA control | p < 0.05 |

Data extracted from Wilhelm EA, et al. ACS Chem Neurosci. 2021.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary.

Measurement of Reactive Oxygen Species (ROS)

This protocol is based on the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Tissue homogenizer

-

Fluorometric microplate reader

Procedure:

-

Tissue Preparation: Homogenize paw tissue samples in ice-cold PBS.

-

Incubation with DCFH-DA: Incubate the tissue homogenates with DCFH-DA solution (typically 5-10 µM) in the dark at 37°C for 30-60 minutes. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

Oxidation to Fluorescent DCF: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-